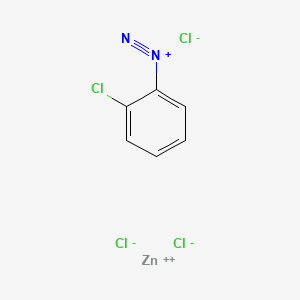
2-CHLOROBENZENEDIAZONIUM CHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 2-chloro-, chloride, compound with zinc chloride (ZnCl2) is a diazonium salt that is commonly used in organic synthesis. This compound is known for its ability to undergo a variety of chemical reactions, making it a valuable reagent in the field of chemistry. The presence of zinc chloride enhances the stability of the diazonium salt, allowing it to be used in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of benzenediazonium, 2-chloro-, chloride, compound with zinc chloride (ZnCl2) typically involves the diazotization of 2-chloroaniline. The process begins with the reaction of 2-chloroaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then treated with zinc chloride to form the stable compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The use of zinc chloride not only stabilizes the diazonium salt but also facilitates its isolation and handling.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenediazonium, 2-chloro-, chloride, compound with zinc chloride (ZnCl2) undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can react with phenols and amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aryl amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride, potassium iodide, and sodium hydroxide. These reactions are typically carried out at low temperatures to prevent decomposition of the diazonium salt.
Coupling Reactions: Phenols and amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium salt to the corresponding aryl amine.
Major Products Formed
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Azo compounds are the major products.
Reduction Reactions: The primary product is the corresponding aryl amine.
Applications De Recherche Scientifique
Benzenediazonium, 2-chloro-, chloride, compound with zinc chloride (ZnCl2) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various aromatic compounds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of diagnostic agents and therapeutic drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzenediazonium, 2-chloro-, chloride, compound with zinc chloride (ZnCl2) involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various reactions, depending on the reagents and conditions used. The presence of zinc chloride stabilizes the diazonium ion, allowing it to participate in a wide range of chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenediazonium chloride: Similar in structure but lacks the chloro substituent and zinc chloride.
Benzenediazonium, 4-chloro-, chloride: Similar but with the chloro substituent in the para position.
Benzenediazonium, 2,4-dichloro-, chloride: Contains two chloro substituents.
Uniqueness
The presence of the chloro substituent in the ortho position and the stabilization provided by zinc chloride make benzenediazonium, 2-chloro-, chloride, compound with zinc chloride (ZnCl2) unique. This combination enhances its reactivity and stability, making it a valuable reagent in various chemical reactions.
Propriétés
Numéro CAS |
7258-22-2 |
|---|---|
Formule moléculaire |
C6H4Cl4N2Zn |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
2-chlorobenzenediazonium;dichlorozinc;chloride |
InChI |
InChI=1S/C6H4ClN2.3ClH.Zn/c7-5-3-1-2-4-6(5)9-8;;;;/h1-4H;3*1H;/q+1;;;;+2/p-3 |
Clé InChI |
QZMRLSBGUFDPCU-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C(=C1)[N+]#N)Cl.[Cl-].[Cl-].[Cl-].[Zn+2] |
SMILES canonique |
C1=CC=C(C(=C1)[N+]#N)Cl.[Cl-].Cl[Zn]Cl |
Key on ui other cas no. |
7258-22-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















